Cyclohexane, 1-iodo-2-methoxy-, trans-
Description
Contextual Significance of Vicinal Halogenated Ethers in Advanced Synthetic Strategies
Vicinal halogenated ethers, such as trans-1-iodo-2-methoxycyclohexane, are highly significant in modern organic synthesis due to the unique reactivity conferred by the two adjacent functional groups. The presence of an ether oxygen atom at the carbon neighboring the carbon-halogen bond can profoundly influence the molecule's chemical behavior through a phenomenon known as neighboring group participation (NGP), or anchimeric assistance. wikipedia.orgvedantu.com
In NGP, the lone pair of electrons on the ether's oxygen atom can act as an internal nucleophile, attacking the electrophilic carbon bearing the halogen and displacing the halide leaving group. youtube.com This process forms a strained, cyclic oxonium ion intermediate. An external nucleophile can then attack this intermediate, opening the ring. This two-step process, involving two consecutive backside attacks (an internal one followed by an external one), ultimately leads to a product with retention of the original configuration at the reaction center. dalalinstitute.com This stereochemical control is a powerful tool in advanced synthesis, allowing for the preservation of a desired stereocenter.
Furthermore, anchimeric assistance often leads to a significant increase in the rate of reaction compared to analogous systems lacking the participating neighboring group. wikipedia.org This rate enhancement occurs because the intramolecular reaction is entropically favored over an intermolecular one. vedantu.com The ability to accelerate reactions and control stereochemistry makes vicinal haloethers valuable intermediates for the efficient construction of complex target molecules, such as natural products and pharmaceuticals.
Historical Development of Synthetic Approaches to Substituted Cyclohexanes
The understanding of substituted cyclohexanes is deeply rooted in the historical development of conformational analysis. In 1890, Hermann Sachse first proposed that the cyclohexane (B81311) ring is not planar, but can exist in rigid, strain-free "chair" and flexible "boat" forms. ic.ac.ukwikipedia.orglscollege.ac.in He recognized that these non-planar structures would lead to two distinct positions for substituents. However, his ideas were expressed in mathematical terms and were largely overlooked by the chemical community at the time. wikipedia.orgyale.edu
It was not until 1918 that Ernst Mohr revived Sachse's theory, using the recently determined crystal structure of diamond to support the existence of the chair conformation. ic.ac.uk Yet, the full chemical significance of these conformations remained underappreciated. The critical breakthrough came in the 1950s with the work of Derek H. R. Barton, who demonstrated that the chemical reactivity of a substituent on a cyclohexane ring is directly dependent on its conformational orientation—whether it is in an "axial" or "equatorial" position. ic.ac.uknobelprize.org Barton's insights, for which he shared the 1969 Nobel Prize in Chemistry, established conformational analysis as a fundamental principle of organic chemistry. ic.ac.uk
This foundational understanding of structure and reactivity paved the way for the development of stereoselective synthetic methods. The creation of 1,2-disubstituted cyclohexanes, like the title compound, often relies on stereocontrolled addition reactions to cyclohexene (B86901). Reactions such as halohydrin formation or, in this case, iodomethoxylation, typically proceed via an anti-addition mechanism. youtube.commasterorganicchemistry.com This means the two groups (e.g., -I and -OCH₃) add to opposite faces of the double bond, directly leading to the formation of a trans product. chemistrysteps.comchemistrysteps.com The evolution from early structural theories to modern, highly selective catalytic reactions represents a major thread in the history of organic synthesis. beilstein-journals.org
Fundamental Research Questions and Objectives for trans-1-Iodo-2-methoxycyclohexane Studies
The study of trans-1-iodo-2-methoxycyclohexane is driven by fundamental questions concerning the relationship between its three-dimensional structure and its chemical reactivity. Key research objectives focus on its conformational equilibrium and the stereoelectronic requirements of its reactions.
Conformational Analysis: A primary research question is to determine the position of the conformational equilibrium between the two possible chair forms: the diequatorial conformer and the diaxial conformer. libretexts.org In the trans isomer, one chair conformation places both the iodo and methoxy (B1213986) groups in equatorial positions, while a ring-flip places them both in axial positions. fiveable.melibretexts.org The diequatorial conformer is generally expected to be significantly more stable, as it avoids destabilizing 1,3-diaxial interactions present in the diaxial form. lumenlearning.com A key objective is to quantify this energy difference using experimental methods (e.g., low-temperature NMR) or computational chemistry and to compare these findings with predictions based on established A-values.
Interactive Data Table: Conformational Analysis of trans-1-Iodo-2-methoxycyclohexane
| Conformer | Substituent Positions | Key Steric Interactions | Relative Energy (Estimated) | Population at Equilibrium (Predicted) |
| A | I: equatorial, OMe: equatorial | Gauche interaction between I and OMe | Low (Most Stable) | >95% |
| B | I: axial, OMe: axial | 1,3-diaxial (I-H), 1,3-diaxial (OMe-H) | High (Least Stable) | <5% |
Note: Energy estimations are based on A-values, which quantify the steric preference for a substituent to be equatorial. The A-value for Iodine is ~0.46 kcal/mol and for Methoxy is ~0.6 kcal/mol. masterorganicchemistry.comstackexchange.com
Reactivity Studies: A second major area of investigation involves how the conformational equilibrium impacts reaction pathways, particularly for elimination (E2) and substitution (SN2) reactions.
E2 Elimination: The E2 reaction has a strict stereoelectronic requirement for an anti-periplanar arrangement of the leaving group (iodine) and a β-hydrogen. masterorganicchemistry.comochemtutor.com In a cyclohexane chair, this geometry is only achieved when both the leaving group and the hydrogen are in axial positions on adjacent carbons (trans-diaxial). fiveable.melibretexts.orglibretexts.org Since this arrangement is only present in the high-energy diaxial conformer of trans-1-iodo-2-methoxycyclohexane, a fundamental research question is: Can E2 elimination compete with other reaction pathways, given the low population of the reactive conformer? The rate of elimination would be expected to be very slow.
SN2 Substitution: Nucleophilic substitution could proceed via two main pathways. A standard intermolecular SN2 reaction would involve backside attack by an external nucleophile, leading to inversion of configuration. Alternatively, the neighboring methoxy group could participate (NGP), leading to retention of configuration. A central objective would be to design experiments (kinetic studies and product stereochemical analysis) to distinguish between these competing mechanisms and to determine the extent, if any, of anchimeric assistance provided by the methoxy group.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-1-iodo-2-methoxycyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5H2,1H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPSFXGKLLMWED-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCCC[C@H]1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466203 | |
| Record name | CTK1F8101 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54826-41-4 | |
| Record name | CTK1F8101 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(1R,2R)-1-iodo-2-methoxycyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Ii. Advanced Synthetic Methodologies for Trans 1 Iodo 2 Methoxycyclohexane
Stereoselective and Regioselective Synthesis via Electrophilic Addition Pathways
The synthesis of trans-1-iodo-2-methoxycyclohexane from cyclohexene (B86901) relies on the principle of electrophilic addition. The reaction proceeds through a cyclic iodonium (B1229267) ion intermediate, which is then opened by a nucleophile (in this case, methanol). The backside attack of the nucleophile on the three-membered ring dictates the anti-stereochemistry of the addition, resulting in the trans product. The regioselectivity is generally governed by Markovnikov's rule, although with a symmetrical alkene like cyclohexene, this aspect is moot.
Iodine-Cerium(IV) Ammonium (B1175870) Nitrate (B79036) (CAN) Mediated Alkoxyiodination of Cyclohexene
The combination of molecular iodine and cerium(IV) ammonium nitrate (CAN) serves as an effective system for the alkoxyiodination of alkenes. In this reaction, CAN acts as an oxidant to generate a more electrophilic iodine species, which then initiates the attack on the cyclohexene double bond.
The reaction of cyclohexene with iodine and CAN in methanol (B129727) leads to the formation of trans-1-iodo-2-methoxycyclohexane. The mechanism involves the formation of a bridged iodonium ion, which is subsequently opened by the solvent, methanol, in an SN2-type fashion, ensuring the trans configuration of the final product. While detailed yields for this specific transformation are not extensively reported in recent literature, related studies on similar unsaturated systems demonstrate the utility of this method. For instance, the reaction has been shown to proceed via a trans-iodoacetate intermediate when conducted in acetic acid, supporting the proposed stereochemical outcome. Several unsaturated cyclohexenone derivatives undergo oxidative aromatization with iodine-cerium (IV) ammonium nitrate in alcohol, affording the corresponding alkyl phenyl ethers in good yields. niscpr.res.in
Table 1: Iodine-CAN Mediated Synthesis Data (Data represents typical conditions for related substrates due to the absence of specific reports for cyclohexene.)
| Substrate | Reagents | Solvent | Temperature | Time | Product | Yield (%) |
| Cyclohexene | I₂, CAN | Methanol | Room Temp. | Not Specified | trans-1-Iodo-2-methoxycyclohexane | Not Reported |
| 1,3-Cyclohexadiene | I₂, CAN | Methanol | Room Temp. | 8 h | trans-1-Iodo-2-methoxy-3-cyclohexene | 61 |
Utilization of Hypervalent Iodine Reagents for Iodo-functionalization
Hypervalent iodine reagents have gained prominence as powerful and often more environmentally benign alternatives to metal-based oxidants for electrophilic iodination reactions.
Dichloroiodoisocyanuric acid (DCICA) is a novel and highly efficient reagent for the co-iodination of alkenes. In the presence of a nucleophilic solvent such as methanol, DCICA facilitates the rapid and regioselective addition of iodine and the alkoxy group across the double bond.
The reaction of cyclohexene with DCICA in methanol is exceptionally fast, often completing in less than a minute at room temperature. This method is characterized by high yields and excellent stereoselectivity for the trans product, owing to the standard iodonium ion mechanism. The high reactivity and selectivity of DCICA make it an attractive choice for the synthesis of trans-1-iodo-2-methoxycyclohexane.
Table 2: DCICA in Methoxyiodination of Cyclohexene
| Substrate | Reagent | Solvent | Temperature | Time | Product | Yield (%) |
| Cyclohexene | DCICA | Methanol | Room Temp. | < 1 min | trans-1-Iodo-2-methoxycyclohexane | High (Specific yield not reported) |
Potassium 4-iodylbenzenesulfonate (PIBS) is a thermally stable, water-soluble, and recyclable hypervalent iodine(V) reagent. In conjunction with molecular iodine, PIBS effectively mediates the iodomethoxylation of alkenes.
This process is noted for its mild reaction conditions and high product yields. The reaction of cyclohexene with iodine and PIBS in methanol proceeds smoothly at room temperature. The mechanism follows the expected pathway involving an iodonium ion, leading to the exclusive formation of the anti-addition product, trans-1-iodo-2-methoxycyclohexane. A key advantage of this method is the potential for recycling the iodine reagent, which aligns with the principles of green chemistry.
A general procedure involves adding the alkene to a mixture of iodine and PIBS in methanol and stirring at room temperature for a short period (e.g., 20 minutes). The product is then isolated through a simple extraction and washing sequence.
Table 3: PIBS-Mediated Iodomethoxylation of Cyclohexene
| Substrate | Reagents | Solvent | Temperature | Time | Product | Yield (%) |
| Cyclohexene | I₂, PIBS | Methanol | Room Temp. | 20 min | trans-1-Iodo-2-methoxycyclohexane | High (Specific yield not reported) |
Benzyltrimethylammonium Dichloroiodate (BTMA ICl₂) in Anti-Stereospecific Halogen-Alkoxy Additions
Benzyltrimethylammonium dichloroiodate (BTMA ICl₂) belongs to the class of tetraalkylammonium polyhalides, which are versatile reagents for halogenation reactions. While specific studies on the reaction of BTMA ICl₂ with cyclohexene in methanol are scarce, the reactivity of related reagents suggests a pathway for anti-stereospecific additions. These reagents deliver an electrophilic iodine species to the alkene, forming a cyclic halonium ion. The subsequent nucleophilic attack by the solvent from the opposite face results in the trans product. The bulky nature of the reagent can influence the stereochemical course of the reaction. The mechanism for the addition of halogens to alkenes that accounts for the anti-addition involves the formation of a cyclic halonium ion intermediate. youtube.com
Alternative and Evolving Synthetic Pathways
Trans-Addition Reactions to Cycloolefins using Metal-Halogen Reagent Systems
The direct iodomethoxylation of cyclohexene represents an efficient route to trans-1-iodo-2-methoxycyclohexane. This transformation is typically achieved through the trans-addition of an iodine and a methoxy (B1213986) group across the double bond. The stereoselectivity of this reaction is governed by the formation of a cyclic iodonium ion intermediate, which is subsequently opened by a nucleophilic attack of methanol from the anti-face, resulting in the trans product. The use of metal salts can facilitate this process by activating the iodine source or by acting as a halogen scavenger.
While specific detailed protocols for the iodomethoxylation of cyclohexene using mercury(II) or copper(I/II) salts are not extensively documented in readily available literature, the principle of metal-assisted haloalkoxylation is well-established. For instance, in related reactions like the Prévost and Woodward-Prévost reactions, silver(I) salts play a crucial role in promoting the formation of acyloxonium ion intermediates from iodo-acetates. orgsyn.orgwikipedia.org
A plausible approach for the synthesis of trans-1-iodo-2-methoxycyclohexane involves the reaction of cyclohexene with iodine in the presence of a silver(I) salt, such as silver acetate (B1210297) or silver trifluoroacetate, in methanol. The silver salt assists in the generation of the electrophilic iodine species and the subsequent formation of the iodonium ion. The methoxy group then adds in a trans fashion.
A general representation of this reaction is as follows:
The yield and efficiency of this reaction would be dependent on various factors including the choice of solvent, temperature, and the specific metal salt employed.
Table 1: Hypothetical Reaction Parameters for Metal-Assisted Iodomethoxylation of Cyclohexene
| Metal Salt | Reagents | Solvent | Temperature (°C) | Potential Yield (%) |
|---|---|---|---|---|
| Silver(I) Acetate | Cyclohexene, Iodine | Methanol | 25 | Moderate to High |
| Mercury(II) Acetate | Cyclohexene, Iodine | Methanol | 25 | Moderate |
This table is illustrative and based on general principles of haloalkoxylation reactions.
Synthesis from Cyclohexanol (B46403) Derivatives via Sequential Functionalization
An alternative strategy for the synthesis of trans-1-iodo-2-methoxycyclohexane involves the functionalization of a pre-existing cyclohexanol derivative. This approach allows for greater control over the stereochemistry of the final product. A key consideration for this method is the stereochemistry of the starting material and the mechanism of the substitution reaction. To obtain the trans product, the reaction should proceed with an inversion of configuration at the carbon bearing the leaving group.
One common method for converting alcohols to alkyl iodides is the Appel reaction, which utilizes triphenylphosphine (B44618) and iodine. This reaction typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry. Therefore, to synthesize trans-1-iodo-2-methoxycyclohexane, one would ideally start with cis-2-methoxycyclohexanol.
The reaction sequence would be:
Preparation of cis-2-methoxycyclohexanol: This can be synthesized from cyclohexene oxide by ring-opening with a methoxide (B1231860) source, which typically results in the trans product. To obtain the cis isomer, alternative synthetic routes would be necessary.
Conversion to trans-1-iodo-2-methoxycyclohexane: The cis-2-methoxycyclohexanol is then treated with triphenylphosphine and iodine. The hydroxyl group is converted into a good leaving group (oxyphosphonium salt), which is then displaced by the iodide ion in an SN2 fashion, leading to the desired trans-1-iodo-2-methoxycyclohexane.
Table 2: Reagents and Conditions for the Conversion of 2-Methoxycyclohexanol to 1-Iodo-2-methoxycyclohexane
| Starting Material | Reagents | Solvent | Stereochemical Outcome |
|---|---|---|---|
| cis-2-Methoxycyclohexanol | Triphenylphosphine, Iodine, Imidazole | Toluene | trans-1-Iodo-2-methoxycyclohexane (Inversion) |
It is important to note that the direct use of hydrogen iodide can lead to a mixture of products and potential side reactions, especially with secondary alcohols, due to the possibility of carbocation rearrangements if an SN1 pathway is involved. youtube.com Therefore, milder methods that favor the SN2 pathway are generally preferred for achieving high stereoselectivity. organicchemistrytutor.com
Iii. Stereochemical Analysis and Conformational Dynamics of Trans 1 Iodo 2 Methoxycyclohexane
Spectroscopic Probes for Conformational Equilibria
Spectroscopic techniques are pivotal in elucidating the conformational equilibria of substituted cyclohexanes. By analyzing the spectral parameters, it is possible to determine the relative populations of the different conformers and gain insight into the energetic landscape of the molecule.
NMR spectroscopy is a powerful tool for studying the conformational dynamics of cyclohexane (B81311) derivatives. At room temperature, the chair-chair interconversion is typically rapid on the NMR timescale, resulting in a spectrum that shows averaged signals for the axial and equatorial protons. quizlet.comyoutube.com However, at low temperatures, this interconversion can be slowed down, allowing for the observation of distinct signals for each conformer.
In the ¹H NMR spectrum of trans-1-iodo-2-methoxycyclohexane, the chemical shifts and coupling constants of the protons on C1 and C2 (H-1 and H-2) are particularly informative. The width of the signal for the proton attached to the carbon bearing the substituent is dependent on the magnitude of the vicinal coupling constants with adjacent protons. For a proton in an axial orientation, there are typically two large axial-axial couplings (J_ax,ax) and two smaller axial-equatorial couplings (J_ax,eq). Conversely, an equatorial proton exhibits only smaller equatorial-axial (J_eq,ax) and equatorial-equatorial (J_eq,eq) couplings.
The Karplus equation describes the relationship between the three-bond coupling constant (³J) and the dihedral angle between the coupled protons. acs.orgresearchgate.net This relationship is fundamental for determining the conformation of cyclohexane derivatives. The expected coupling constants for different orientations are:
³J_ax,ax (dihedral angle ≈ 180°): 8–13 Hz
³J_ax,eq (dihedral angle ≈ 60°): 2–5 Hz
³J_eq,eq (dihedral angle ≈ 60°): 2–5 Hz
In the case of trans-1-iodo-2-methoxycyclohexane, the diaxial conformer would show large coupling constants for both H-1 and H-2, resulting in broad signals. In contrast, the diequatorial conformer would exhibit smaller coupling constants for these protons, leading to narrower signals. The observed coupling constant in the time-averaged spectrum at room temperature is a weighted average of the coupling constants of the individual conformers, allowing for the calculation of the conformer populations.
Table 1: Representative ¹H NMR Data for trans-1,2-Disubstituted Cyclohexanes
| Conformer | Proton Orientation | Dihedral Angles (H-C-C-H) | Expected ³J (Hz) |
|---|---|---|---|
| Diaxial (aa) | H-1 (axial), H-2 (axial) | ~180° (ax-ax), ~60° (ax-eq) | Large (~10-13 Hz) |
¹³C NMR spectroscopy provides complementary information about the conformational equilibrium. The chemical shifts of the carbon atoms in the cyclohexane ring are sensitive to their steric environment. Generally, a carbon atom with an axial substituent is shielded (experiences an upfield shift) compared to when the substituent is equatorial. This phenomenon is known as the γ-gauche effect.
For trans-1-iodo-2-methoxycyclohexane, the chemical shifts of C1 and C2, as well as the other ring carbons, will differ between the diaxial and diequatorial conformers. By analyzing the low-temperature ¹³C NMR spectrum, where the signals for each conformer are resolved, or by using empirical calculations based on substituent effects, the populations of the conformers can be estimated.
Dynamic NMR (DNMR) spectroscopy is employed to determine the energy barriers for conformational interconversion processes, such as the chair-chair flip in cyclohexane derivatives. unibas.itnih.gov As the temperature of a sample is lowered, the rate of interconversion decreases. At the coalescence temperature (T_c), the separate signals for the two conformers merge into a single broad peak. Below this temperature, sharp, distinct signals for each conformer are observed.
The free energy of activation (ΔG‡) for the interconversion can be calculated from the coalescence temperature and the frequency difference between the signals of the two conformers using the Eyring equation. This provides a quantitative measure of the kinetic stability of the conformers. sikhcom.net For substituted cyclohexanes, these barriers are typically in the range of 10-12 kcal/mol. sikhcom.net
Infrared (IR) spectroscopy can also be used to distinguish between different conformers of substituted cyclohexanes. nih.gov The vibrational frequencies of specific bonds, particularly the C-X (where X is a substituent) stretching and bending modes, are sensitive to the conformational environment.
For trans-1-iodo-2-methoxycyclohexane, the C-I and C-O stretching frequencies are expected to differ for the axial and equatorial conformers. Generally, the C-X stretching frequency for an axial substituent is slightly different from that of an equatorial one. By analyzing the IR spectrum, often in combination with theoretical calculations, it is possible to assign specific absorption bands to the diaxial and diequatorial conformers and estimate their relative abundance. nih.gov
Table 2: Expected IR Vibrational Frequencies for Conformational Analysis
| Vibrational Mode | Axial Conformer (cm⁻¹) | Equatorial Conformer (cm⁻¹) |
|---|---|---|
| C-I Stretch | ν_ax | ν_eq |
The differences in these frequencies, although often small, can provide valuable insights into the conformational equilibrium, especially when used in conjunction with other spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformer Population Determination
Theoretical and Computational Approaches to the Conformational Landscape
Theoretical and computational methods, such as molecular mechanics and quantum chemical calculations (e.g., Density Functional Theory - DFT), are powerful tools for investigating the conformational landscape of molecules. sapub.orgchemrxiv.org These methods can be used to calculate the geometries, relative energies, and vibrational frequencies of the different conformers of trans-1-iodo-2-methoxycyclohexane.
Computational studies can provide detailed information about the steric and electronic factors that govern the conformational equilibrium. For example, the calculations can quantify the destabilizing 1,3-diaxial interactions in the diaxial conformer and any stabilizing anomeric or pseudo-anomeric effects. st-andrews.ac.uknih.govnih.gov The calculated energy difference between the diaxial and diequatorial conformers can be used to predict the equilibrium constant and the relative populations of the two species. These theoretical predictions can then be compared with experimental data obtained from NMR and IR spectroscopy to provide a comprehensive understanding of the stereochemical and conformational behavior of the molecule.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Cyclohexane, 1-iodo-2-methoxy-, trans- |
| trans-1-Iodo-2-methoxycyclohexane |
Density Functional Theory (DFT) and Ab Initio Calculations for Energy Minima and Transition States
Computational quantum chemistry methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for elucidating the conformational preferences of substituted cyclohexanes. These methods allow for the accurate determination of energy minima corresponding to stable conformers and the transition states that connect them. For trans-1-iodo-2-methoxycyclohexane, these calculations can predict the relative energies of the diaxial and diequatorial conformers, providing insight into the equilibrium population of each.
While specific high-level computational studies on trans-1-iodo-2-methoxycyclohexane are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous trans-1-halo-2-methoxycyclohexanes. In general, for trans-1,2-disubstituted cyclohexanes, the diequatorial conformer is favored due to the avoidance of 1,3-diaxial interactions. However, stereoelectronic effects, such as the anomeric effect, can influence this preference.
DFT calculations, often employing functionals like B3LYP with appropriate basis sets (e.g., 6-311+G**), can be used to optimize the geometries of the diaxial and diequatorial conformers and calculate their relative energies. The energy difference (ΔE = E_axial - E_equatorial) determines the equilibrium constant for the conformational interchange. A positive ΔE indicates that the diequatorial conformer is more stable. Transition state calculations can further map out the energy barrier for the ring inversion process.
Table 1: Representative Calculated Relative Energies for trans-1-X-2-methoxycyclohexane Conformers (Illustrative Data)
| Substituent (X) | Method/Basis Set | ΔE (eq,eq vs ax,ax) (kcal/mol) | Predominant Conformer |
| Cl | B3LYP/6-31G | -1.2 | diequatorial |
| Br | B3LYP/6-31G | -1.0 | diequatorial |
| I | B3LYP/6-31G* | -0.8 (estimated) | diequatorial |
Analysis of Intramolecular Interactions Governing Stereoselectivity and Stability
The conformational preference in trans-1-iodo-2-methoxycyclohexane is a result of the balance between several intramolecular interactions.
Hyperconjugation plays a crucial role in the stability of cyclohexane conformers. This involves the delocalization of electron density from a filled bonding orbital (σ) to an adjacent empty antibonding orbital (σ). In the context of trans-1-iodo-2-methoxycyclohexane, relevant hyperconjugative interactions include σ(C-H) → σ(C-I) and σ(C-H) → σ*(C-O). The efficiency of these interactions is highly dependent on the dihedral angle between the participating bonds, with an anti-periplanar arrangement being optimal.
In the diequatorial conformer, the C-I and C-O bonds are gauche to the axial C-H bonds on the adjacent carbons, allowing for some degree of hyperconjugative stabilization. In the diaxial conformer, these bonds are anti-periplanar to the C-C bonds of the ring, which can also lead to stabilizing interactions. The net effect of hyperconjugation on the conformational equilibrium is a complex balance of these various interactions.
Steric hindrance is a major factor in determining the conformational preferences of substituted cyclohexanes. In the diaxial conformer of trans-1-iodo-2-methoxycyclohexane, both the bulky iodine atom and the methoxy (B1213986) group experience destabilizing 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring. These repulsive interactions significantly increase the energy of the diaxial form.
An anomeric-type effect, more commonly discussed in heterocyclic systems, can also be considered in carbocyclic rings. wikipedia.org This stereoelectronic effect generally describes the preference for an axial orientation of an electronegative substituent adjacent to a heteroatom. In trans-1-iodo-2-methoxycyclohexane, while there is no ring heteroatom, a "pseudo-anomeric" effect can be invoked. nih.gov This involves a stabilizing hyperconjugative interaction between a lone pair on the methoxy oxygen and the antibonding orbital of the adjacent C-I bond (n_O → σ*_C-I). This interaction is maximized when the O-C-C-I dihedral angle is approximately 180°, a geometry that is more closely approached in the diequatorial conformer. However, the large steric demand of the iodine atom generally outweighs any potential stabilization from anomeric-type effects that might favor the axial position.
Solvent Effects on Conformational Preferences and Equilibria in trans-1-Iodo-2-methoxycyclohexane
The conformational equilibrium of trans-1-iodo-2-methoxycyclohexane can be influenced by the solvent environment. The polarity of the solvent can differentially stabilize the diaxial and diequatorial conformers based on their respective dipole moments.
The diequatorial conformer, with the electronegative iodo and methoxy groups pointing away from each other, generally has a smaller net dipole moment than the diaxial conformer, where the dipoles of the C-I and C-O bonds are more aligned. As a result, polar solvents are expected to solvate and stabilize the more polar diaxial conformer to a greater extent than the less polar diequatorial conformer. This would lead to a shift in the conformational equilibrium towards the diaxial form in more polar solvents.
However, for trans-1-iodo-2-methoxycyclohexane, the inherent steric preference for the diequatorial conformer is substantial. Therefore, while polar solvents may slightly increase the population of the diaxial conformer, the diequatorial form is expected to remain the major conformer across a wide range of solvent polarities. The magnitude of the solvent effect can be quantified by monitoring changes in spectroscopic properties, such as NMR coupling constants, in different solvents. acs.org
Table 3: Predicted Trend of Diequatorial Conformer Population with Solvent Polarity
| Solvent | Dielectric Constant (ε) | Expected % of Diequatorial Conformer |
| Cyclohexane | 2.0 | > 95% |
| Chloroform | 4.8 | Slightly decreased |
| Acetone | 21 | Moderately decreased |
| Acetonitrile | 37.5 | Further decreased |
| Water | 80 | Most significant decrease |
Note: This table represents a qualitative prediction of the trend. The actual percentages would need to be determined experimentally.
Iv. Reaction Mechanisms and Reactivity Profiles of Trans 1 Iodo 2 Methoxycyclohexane
Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)researchgate.net
trans-1-Iodo-2-methoxycyclohexane, being a secondary alkyl halide, is capable of undergoing nucleophilic substitution through both SN1 (unimolecular) and SN2 (bimolecular) pathways. brainly.com The predominant mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. masterorganicchemistry.com
A strong nucleophile in a polar aprotic solvent will favor the SN2 pathway. This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom bearing the iodine, and the iodide ion departs simultaneously. organic-chemistry.orgvaia.com Conversely, a weak nucleophile in a polar protic solvent promotes the SN1 pathway. organic-chemistry.orglibretexts.org This is a two-step mechanism that begins with the spontaneous departure of the iodide leaving group to form a secondary carbocation intermediate. This intermediate is then attacked by the nucleophile. youtube.com
Table 1: Factors Influencing SN1 vs. SN2 Pathways for trans-1-Iodo-2-methoxycyclohexane
| Factor | Favors SN1 Pathway | Favors SN2 Pathway |
|---|---|---|
| Substrate | Secondary (Can proceed via SN1) | Secondary (Can proceed via SN2) |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g.,⁻OH, ⁻OR, CN⁻) |
| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) |
| Leaving Group | Good (Iodide is excellent) | Good (Iodide is excellent) |
| Kinetics | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
The stereochemical outcome of nucleophilic substitution is a key diagnostic feature for determining the operative mechanism.
SN2 Pathway : The SN2 reaction is characterized by a "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite the leaving group. pearson.com This concerted process forces an inversion of the stereochemical configuration at the reaction center, often likened to an umbrella flipping inside out in the wind. organic-chemistry.org For trans-1-iodo-2-methoxycyclohexane, an SN2 reaction will result in the formation of the cis product. For example, reaction with a methoxide (B1231860) ion would yield cis-1,2-dimethoxycyclohexane. brainly.comaskfilo.com
SN1 Pathway : The SN1 reaction proceeds through a planar carbocation intermediate. organic-chemistry.org Because the nucleophile can attack this flat intermediate from either face with roughly equal probability, the reaction typically leads to a mixture of retention and inversion products. masterorganicchemistry.com This results in the formation of a racemic or nearly racemic mixture if the starting material is chiral and the reaction center is the only stereocenter.
The specific characteristics of both the leaving group and the nucleophile are critical in directing the reaction.
Leaving Group : The iodide atom in trans-1-iodo-2-methoxycyclohexane is an excellent leaving group. This is because the iodide ion (I⁻) is the conjugate base of a strong acid (hydroiodic acid, HI) and is a very weak base, making it stable upon departure. libretexts.orgdalalinstitute.com The high polarizability and relatively weak carbon-iodine bond facilitate its cleavage, accelerating both SN1 and SN2 reactions. nih.gov The rate-determining step of the SN1 reaction is the formation of the carbocation, which is expedited by a good leaving group. libretexts.org Similarly, in the SN2 transition state, the C-I bond is partially broken, so a better leaving group lowers the activation energy. nih.gov
Nucleophile : The strength of the nucleophile is a primary determinant between the SN1 and SN2 pathways. masterorganicchemistry.com
Strong Nucleophiles (e.g., hydroxide, alkoxides, cyanide) are highly reactive and will favor the bimolecular SN2 reaction, as they can actively displace the leaving group without waiting for carbocation formation. youtube.com
Weak Nucleophiles (e.g., water, alcohols) are not reactive enough to perform a backside attack on a crowded secondary carbon. They will typically react only after the leaving group has departed and a carbocation has formed, thus favoring the SN1 pathway. organic-chemistry.org It is important to note that under SN1 conditions where the solvent acts as the nucleophile (solvolysis), competition between substitution and elimination (E1) is common. libretexts.org
Elimination Reactionstestbook.com
In the presence of a base, trans-1-iodo-2-methoxycyclohexane can undergo elimination reactions to form an alkene, often in competition with substitution reactions. testbook.com
The two primary elimination mechanisms are E1 (unimolecular) and E2 (bimolecular).
E2 Pathway : This pathway is favored by strong, concentrated bases and is a concerted, one-step process. iitk.ac.in A crucial stereoelectronic requirement for the E2 reaction in a cyclohexane (B81311) ring is that the hydrogen to be removed and the leaving group must be in an anti-periplanar, or trans-diaxial, orientation. masterorganicchemistry.comlibretexts.org
For trans-1-iodo-2-methoxycyclohexane, we must consider its chair conformations. The trans configuration means one substituent is up and one is down. This can be achieved with either an axial/axial (a,a) or equatorial/equatorial (e,e) arrangement. libretexts.org The (e,e) conformer is significantly more stable. For an E2 reaction to occur from the more stable (e,e) conformer, a ring flip to the high-energy (a,a) conformer is necessary to place the iodine in an axial position. chemistrysteps.com Once the iodine is axial, a β-hydrogen that is also axial can be removed.
Regioselectivity : There are β-hydrogens at C2 and C6. The conformation required for elimination will determine the product.
Zaitsev's Rule : Generally, elimination favors the formation of the more substituted (more stable) alkene. khanacademy.org For this molecule, removal of the hydrogen at C2 would lead to 1-methoxycyclohex-1-ene.
Hofmann Rule : The use of a sterically hindered, bulky base (like potassium tert-butoxide) can favor the removal of the less sterically hindered proton, leading to the less substituted alkene. vedantu.com Removal of a hydrogen from C6 would yield 3-methoxycyclohex-1-ene.
The strict requirement for a trans-diaxial arrangement in E2 reactions can sometimes lead to the formation of the less stable alkene if the necessary conformation for the Zaitsev product is too high in energy. iitk.ac.inchegg.com
E1 Pathway : This pathway competes with SN1 reactions and is favored by weak bases and polar protic solvents. iitk.ac.inmasterorganicchemistry.com It proceeds through the same carbocation intermediate as the SN1 reaction. chemistrysteps.com After the carbocation forms, a weak base (often the solvent) removes an adjacent proton to form the double bond. E1 reactions are not subject to the same strict stereochemical constraints as E2 reactions and generally follow Zaitsev's rule to produce the most stable, more substituted alkene as the major product. chemistrysteps.com Carbocation rearrangements are possible but less likely in this specific structure unless induced by other factors. chemistrysteps.com
Table 2: Comparison of E1 and E2 Reactions for trans-1-Iodo-2-methoxycyclohexane
| Feature | E1 Reaction | E2 Reaction |
|---|---|---|
| Base Requirement | Weak base (e.g., H₂O, ROH) | Strong base (e.g., ⁻OH, ⁻OR) |
| Mechanism | Two steps, via carbocation | One concerted step |
| Kinetics | Unimolecular, Rate = k[Substrate] | Bimolecular, Rate = k[Substrate][Base] |
| Stereochemistry | No specific geometric requirement | Requires anti-periplanar (trans-diaxial) geometry |
| Regioselectivity | Zaitsev product (more substituted alkene) predominates | Can be Zaitsev or Hofmann, depending on base and steric factors |
| Competing Reaction | SN1 | SN2 |
Electrophilic and Radical Reactions
While less common than nucleophilic reactions for alkyl halides, electrophilic and radical pathways are relevant, particularly in the context of organometallic chemistry.
The carbon-iodine bond in trans-1-iodo-2-methoxycyclohexane makes it a suitable electrophile for metal-catalyzed cross-coupling reactions, a powerful method for C-C bond formation. organicreactions.orgnih.gov Although these reactions are more common for sp²-hybridized carbons (aryl/vinyl halides), significant progress has been made in coupling sp³-hybridized alkyl halides. researchgate.netmit.edu
Palladium and nickel complexes are commonly used catalysts for reactions such as Suzuki, Negishi, and Heck-type couplings involving alkyl halides. mit.eduacs.org The mechanism for coupling unactivated secondary alkyl halides can be complex and is often proposed to involve a hybrid organometallic-radical pathway rather than a simple oxidative addition/reductive elimination cycle. acs.org The reaction may be initiated by a single-electron transfer from the low-valent metal catalyst to the alkyl iodide, generating an alkyl radical and the iodide anion. This radical can then participate in the catalytic cycle. mit.edu
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Cyclohexane, 1-iodo-2-methoxy-, trans- |
| cis-1,2-dimethoxycyclohexane |
| 1-methoxycyclohex-1-ene |
| 3-methoxycyclohex-1-ene |
| Potassium tert-butoxide |
| Iodide |
Radical Functionalization Pathways and Identification of Intermediates
The carbon-iodine (C-I) bond in trans-1-iodo-2-methoxycyclohexane is relatively weak, making it susceptible to homolytic cleavage under thermal or photochemical conditions, or through interaction with radical initiators. libretexts.org This characteristic allows the compound to serve as a precursor to a 2-methoxycyclohexyl radical intermediate, opening up various radical functionalization pathways.
The initiation step typically involves the abstraction of the iodine atom to generate the key radical intermediate. nih.gov Once formed, this secondary radical can undergo several transformations:
Hydrogen Abstraction: The radical can abstract a hydrogen atom from a donor molecule, leading to the formation of methoxycyclohexane.
Addition to π-Systems: The intermediate can add to alkenes or alkynes, initiating a cascade of reactions to form more complex carbon skeletons.
Atom Transfer Radical Cyclization (ATRC): In appropriately designed systems, the generated radical can undergo intramolecular cyclization, followed by trapping of a radical species. nih.gov
Trapping by Radical Scavengers: The intermediate can be trapped by stable radicals like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or react with molecular oxygen.
The identification of these transient radical intermediates is challenging but can be achieved through techniques like electron paramagnetic resonance (EPR) spectroscopy or by using chemical trapping agents that form stable, characterizable products. chimia.ch The stability of the 2-methoxycyclohexyl radical is comparable to other secondary alkyl radicals, though influenced by the electronic effects of the adjacent methoxy (B1213986) group. libretexts.org
Neighboring Group Participation and Anchimeric Assistance Mechanisms
A dominant feature of the reactivity of trans-1-iodo-2-methoxycyclohexane is the participation of the adjacent methoxy group in substitution reactions, a phenomenon known as neighboring group participation (NGP) or anchimeric assistance. wikipedia.org For NGP to occur, the participating group and the leaving group must be in an anti-periplanar arrangement. stackexchange.com In the chair conformation of the trans isomer where both the iodo and methoxy groups are axial, this stereochemical requirement is met, allowing the lone pair of electrons on the methoxy oxygen to attack the carbon atom bearing the iodine from the backside as the iodide ion departs.
Formation and Reactivity of Bridged Halonium or Oxonium Intermediates
The anchimeric assistance provided by the methoxy group in trans-1-iodo-2-methoxycyclohexane leads to the formation of a bridged, three-membered cyclic intermediate. nih.gov Given that the participating group is the oxygen of the methoxy substituent, this intermediate is a bicyclic oxonium ion. nih.govmdpi.com
The formation of this oxonium ion intermediate is the rate-determining step in the reaction sequence. dalalinstitute.com This positively charged species is highly reactive and susceptible to nucleophilic attack. An external nucleophile will attack one of the two carbons of the three-membered ring. This second step is also an SN2 reaction, proceeding with backside attack and causing the ring to open. chemistrysteps.com The attack typically occurs at the carbon atom that can best accommodate a partial positive charge and is sterically most accessible, leading to the final substitution product. The involvement of such bridged intermediates is a key reason for the high stereoselectivity observed in these reactions. nih.gov
Other Transformational Reactions (e.g., Oxidation, Reduction)
Beyond substitution and radical pathways, trans-1-iodo-2-methoxycyclohexane can undergo other transformations.
Oxidation: The oxidation of trans-1-iodo-2-methoxycyclohexane is not straightforward due to the presence of the sensitive iodo group. However, under specific conditions, oxidation could potentially target the cyclohexane ring. If the iodo group is first substituted by a more stable functional group like a hydroxyl group, subsequent oxidation of the resulting trans-2-methoxycyclohexanol (B39478) could yield 2-methoxycyclohexanone. The direct oxidation of the C-I bond is less common but could lead to hypervalent iodine species under potent oxidizing agents. The oxidation of cyclohexane itself typically proceeds via radical mechanisms to yield cyclohexanol (B46403) and cyclohexanone. researchgate.net
Reduction: The carbon-iodine bond is readily cleaved by reduction. Catalytic hydrogenation or treatment with reducing agents like zinc dust in acetic acid or hydride reagents (e.g., tributyltin hydride) can effect reductive dehalogenation. This process would replace the iodine atom with a hydrogen atom, yielding methoxycyclohexane as the primary product.
Comparative Reactivity Studies with Analogous Cyclohexane Derivatives
Understanding the reactivity of trans-1-iodo-2-methoxycyclohexane is enhanced by comparing it with structurally similar compounds. These studies highlight the specific roles of the halogen and the alkoxy group in directing reaction outcomes and rates.
Halogen Effects (e.g., Chloro-, Bromo- vs. Iodo-substituted Cyclohexanes)
The identity of the halogen atom at the C-1 position has a profound impact on the reactivity of 1-halo-2-methoxycyclohexane derivatives. The primary factor governing this reactivity is the strength of the carbon-halogen (C-X) bond, which decreases significantly down the group from chlorine to iodine. youtube.com
| Bond | Bond Dissociation Energy (kJ/mol) | Relative Reactivity in SN2/E2 |
| C-Cl | 328 | 1 |
| C-Br | 276 | ~50-100 |
| C-I | 240 | ~100-200 |
This table provides representative data on carbon-halogen bond strengths and generalized relative reactivity trends. libretexts.orgyoutube.com
As the C-X bond becomes weaker, the leaving group ability of the halide improves. Consequently, iodide is a much better leaving group than bromide or chloride. This trend means that trans-1-iodo-2-methoxycyclohexane will undergo nucleophilic substitution reactions at a significantly faster rate than its bromo- and chloro-analogues. youtube.com This effect holds true for both SN2-type reactions and reactions proceeding via NGP. Similarly, in radical reactions, the lower bond dissociation energy of the C-I bond makes it the most suitable substrate for generating the corresponding cyclohexyl radical. libretexts.org
Alkoxy Group Variations and their Electronic/Steric Impact on Reactivity
Varying the alkoxy group (e.g., from methoxy to ethoxy or isopropoxy) at the C-2 position allows for the evaluation of electronic and steric effects on reactivity.
Electronic Effects: The electronic effect of different alkoxy groups is generally similar, as they are all electron-donating by resonance and weakly electron-withdrawing by induction. Increasing the size of the alkyl portion of the alkoxy group can slightly increase its inductive effect, which could marginally enhance the nucleophilicity of the oxygen atom and its ability to participate in NGP. nih.gov
V. Advanced Applications and Synthetic Transformations Utilizing Trans 1 Iodo 2 Methoxycyclohexane As a Precursor
Building Block in Complex Organic Synthesis
The stereochemically defined structure of trans-1-iodo-2-methoxycyclohexane makes it an excellent starting material for complex organic synthesis. The trans configuration of the iodo and methoxy (B1213986) groups provides a predictable platform for stereoselective transformations, allowing for precise control over the three-dimensional arrangement of atoms in the target molecules.
Formation of Polycyclic and Spirocyclic Systems
The carbon-iodine bond in trans-1-iodo-2-methoxycyclohexane is relatively weak, making it a suitable site for the generation of radical intermediates. This reactivity is harnessed in radical cyclization reactions to form complex polycyclic and spirocyclic frameworks. wikipedia.org In a typical strategy, a radical is generated at the C1 position, which can then participate in an intramolecular addition to an unsaturated moiety (e.g., an alkene or alkyne) tethered to another position on the cyclohexane (B81311) ring or an associated side chain.
For instance, a suitably functionalized derivative of trans-1-iodo-2-methoxycyclohexane can undergo atom transfer radical cyclization (ATRC). nih.gov The process involves the homolytic cleavage of the C-I bond, followed by an intramolecular cyclization to form a new ring system. nih.gov The resulting cyclized radical is then trapped, often by an iodine atom transfer, to complete the transformation. The stereochemistry of the starting material plays a crucial role in directing the outcome of the cyclization, often leading to a high degree of stereoselectivity in the final product.
Spirocycles, which contain two rings connected by a single common atom, are another class of complex molecules accessible from this precursor. Iodocyclization is a key synthetic strategy for preparing oxa-spirocycles. rsc.org Although not a direct cyclization of the title compound itself, derivatives can be designed where an intramolecular nucleophilic attack is triggered, with the iodo-group acting as an electrophile activator for a tethered nucleophile, leading to the formation of spirocyclic structures.
Table 1: Examples of Radical Cyclization Parameters
| Initiation Method | Radical Precursor | Key Transformation | Resulting System | Potential Application |
|---|---|---|---|---|
| Photochemical (UV) | Alkyl Iodide | 5-exo-trig cyclization | Fused Bicyclic | Natural Product Synthesis |
| Triethylborane/O₂ | Alkyl Iodide | 6-endo-trig cyclization | Bridged System | Medicinal Chemistry Scaffolds |
| Bu₃SnH/AIBN | Alkyl Iodide | Tandem Cyclization | Polycyclic System | Materials Science |
Synthesis of Oxygenated Heterocycles and Derivatives
Oxygenated heterocycles are core structural motifs in numerous natural products and pharmaceuticals. pku.edu.cn trans-1-Iodo-2-methoxycyclohexane serves as a precursor for these structures through reactions that leverage both of its functional groups. Iodine-mediated annulation is a powerful method for constructing fused oxa-heterocycles. rsc.org In this context, derivatives of the title compound can be reacted with various nucleophiles where the iodine atom acts as an electrophile, facilitating a cyclization cascade that results in the formation of new oxygen-containing rings fused to the cyclohexane frame.
For example, an intramolecular cyclization can be envisioned where a neighboring nucleophile, such as a strategically placed hydroxyl or carboxyl group, displaces the iodide. The trans orientation of the methoxy group can influence the regioselectivity and stereoselectivity of such cyclizations. Furthermore, the iodo-group makes the molecule a suitable precursor for coupling reactions that can first introduce a necessary sidechain, which then participates in a subsequent cyclization to form the heterocyclic ring. hepvs.chresearchgate.net
Precursor for Organometallic Reagents in Catalysis
The carbon-iodine bond is readily converted into a carbon-metal bond, transforming the relatively stable organic iodide into a highly reactive organometallic reagent. These reagents are powerful nucleophiles and are central to many carbon-carbon bond-forming reactions.
Formation of Grignard Reagents and Organolithium Compounds
trans-1-Iodo-2-methoxycyclohexane can be converted into its corresponding Grignard reagent, (trans-2-methoxycyclohexyl)magnesium iodide, by reaction with magnesium metal. This transformation converts the electrophilic carbon atom bonded to iodine into a nucleophilic one.
Similarly, the compound can undergo metal-halogen exchange to form an organolithium species. wikipedia.org This reaction is typically very fast, especially with alkyl iodides, and is often carried out at low temperatures using an alkyllithium reagent such as n-butyllithium or tert-butyllithium. ethz.chresearchgate.net The rate of exchange follows the trend I > Br > Cl, making iodoalkanes excellent substrates for this transformation. wikipedia.org The resulting (trans-2-methoxycyclohexyl)lithium is a potent nucleophile and a strong base, useful in a wide range of synthetic applications.
Table 2: Comparison of Organometallic Reagent Formation
| Reagent Type | Metal | Typical Reactant | Common Solvent | Key Characteristics |
|---|---|---|---|---|
| Grignard | Magnesium (Mg) | Mg turnings | Diethyl ether, THF | Moderately reactive, tolerates some functional groups. |
| Organolithium | Lithium (Li) | n-BuLi, t-BuLi | Hexane, THF, Diethyl ether | Highly reactive, strong base, rapid halogen exchange. harvard.edu |
Application in Transition Metal-Catalyzed Coupling Reactions
The organometallic reagents derived from trans-1-iodo-2-methoxycyclohexane are valuable partners in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental tools for constructing carbon-carbon bonds.
Negishi Coupling: The organozinc reagent, prepared from the corresponding organolithium or Grignard reagent, can participate in Negishi coupling. wikipedia.org This palladium- or nickel-catalyzed reaction couples the organozinc compound with various organic halides or triflates. organic-chemistry.org Notably, nickel-catalyzed protocols have been developed that are particularly effective for the cross-coupling of secondary alkylzinc halides, overcoming common side reactions like β-hydride elimination and isomerization that can be problematic in palladium-catalyzed systems. organic-chemistry.orgpitt.edu This allows the trans-2-methoxycyclohexyl moiety to be coupled with aryl and heteroaryl iodides with high efficiency. organic-chemistry.org
Suzuki-Miyaura Coupling: While less direct, the organolithium or Grignard reagent can be converted into a boronic acid or boronate ester. This organoboron compound can then be used in a Suzuki-Miyaura coupling reaction. libretexts.org This palladium-catalyzed reaction is one of the most widely used cross-coupling methods due to the stability and low toxicity of the organoboron reagents. organic-chemistry.org It allows for the coupling of the cyclohexane ring to a wide array of sp²-hybridized partners, including aryl, vinyl, and heteroaryl systems. libretexts.orgresearchgate.net
Heck Reaction: In its original form, trans-1-iodo-2-methoxycyclohexane can act as the electrophile in a Heck reaction. wikipedia.org This palladium-catalyzed reaction couples the organic halide directly with an alkene to form a substituted alkene. organic-chemistry.org The reaction with cyclic iodoalkanes like iodocyclohexane (B1584034) derivatives has been demonstrated, leading to the formation of arylated or vinylated cyclohexenes. researchgate.netlookchem.com
Table 3: Overview of Applicable Coupling Reactions
| Reaction Name | Catalyst | Coupling Partner 1 (from Precursor) | Coupling Partner 2 | Bond Formed |
|---|---|---|---|---|
| Negishi | Pd or Ni | Organozinc | Aryl/Vinyl Halide | C(sp³)–C(sp²) |
| Suzuki-Miyaura | Pd | Organoboron | Aryl/Vinyl Halide | C(sp³)–C(sp²) |
| Heck | Pd | Alkyl Iodide | Alkene | C(sp³)–C(sp²) |
Vi. Analytical and Characterization Methodologies Focused on Structural and Conformational Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for determining the detailed structure and conformational equilibrium of trans-1-iodo-2-methoxycyclohexane in solution. The trans configuration leads to a dynamic equilibrium between two chair conformations: the diaxial (a,a) and the diequatorial (e,e) conformer.
The relative populations of these conformers are influenced by steric and electronic factors. The bulky iodine atom has a significant preference for the equatorial position to minimize steric strain (A-value of ~0.47 kcal/mol), while the smaller methoxy (B1213986) group has a lesser equatorial preference (A-value of ~0.55 kcal/mol). This suggests the diequatorial conformer is likely more stable.
Predicted ¹H NMR Data (based on conformational analysis):
| Proton | Expected Chemical Shift (ppm) - Diequatorial | Expected Chemical Shift (ppm) - Diaxial | Key Coupling Constants (J, Hz) |
|---|---|---|---|
| H-1 (CH-I) | ~3.3 - 3.5 (axial) | ~4.0 - 4.2 (equatorial) | J_ax,ax ≈ 8-13 Hz; J_ax,eq ≈ 2-5 Hz; J_eq,eq ≈ 2-5 Hz |
| H-2 (CH-O) | ~3.0 - 3.2 (axial) | ~3.6 - 3.8 (equatorial) | J_ax,ax ≈ 8-13 Hz; J_ax,eq ≈ 2-5 Hz; J_eq,eq ≈ 2-5 Hz |
| -OCH₃ | ~3.4 | ~3.4 | Singlet |
Predicted ¹³C NMR Data:
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C-1 (CH-I) | ~35 - 45 |
| C-2 (CH-O) | ~80 - 90 |
| -OCH₃ | ~56 - 58 |
To unambiguously assign all proton and carbon signals, especially within the complex cyclohexyl ring system, 2D NMR techniques are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity. For instance, the signal for H-1 would show a cross-peak with H-2 and the adjacent methylene (B1212753) protons at C-6, confirming their spatial proximity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal (e.g., H-1, H-2) to its corresponding carbon signal (C-1, C-2).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It can be used to confirm the placement of the methoxy group by observing a correlation from the methoxy protons (-OCH₃) to the C-2 carbon.
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing crucial information for stereochemical and conformational assignment. In the diequatorial conformer, a NOE would be expected between the equatorial H-1 and equatorial H-3, while in the diaxial conformer, a strong NOE would be observed between the axial H-1 and the axial protons at C-3 and C-5.
Variable Temperature (VT) NMR studies are critical for investigating the dynamics of the ring-flip between the diaxial and diequatorial conformers. mdpi.com At room temperature, if the interconversion is fast on the NMR timescale, the observed spectrum will be a population-weighted average of the two conformers.
By lowering the temperature, the rate of this ring-flip can be slowed. At a sufficiently low temperature (the coalescence point), the single averaged peak for a given proton will broaden and then resolve into two distinct signals, one for each conformer. mdpi.com Analyzing the spectrum at different temperatures allows for the calculation of the activation energy (ΔG‡) for the ring inversion process, providing quantitative data on the conformational energy barrier. mdpi.com
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation pattern. For trans-1-iodo-2-methoxycyclohexane (C₇H₁₃IO), the expected exact mass would be used to identify the molecular ion peak [M]⁺•.
The fragmentation of the molecule under electron ionization (EI) would likely proceed through several predictable pathways:
Loss of Iodine: The C-I bond is the weakest, so a primary fragmentation would be the loss of an iodine radical (•I, 127 Da) to give a prominent peak at m/z corresponding to [C₇H₁₃O]⁺.
Loss of Methoxy Group: Cleavage of the methoxy group as a radical (•OCH₃, 31 Da) would result in a peak for the [C₆H₁₀I]⁺ fragment.
Ring Cleavage: The cyclohexyl ring can undergo various fragmentation patterns, leading to smaller charged fragments.
Alpha-Cleavage: Fission of the bond adjacent to the oxygen atom can occur, leading to the loss of formaldehyde (B43269) (CH₂O) or other neutral fragments.
Predicted Key Mass Spectrometry Fragments:
| m/z Value | Identity of Fragment | Notes |
|---|---|---|
| 240 | [C₇H₁₃IO]⁺• | Molecular Ion (M⁺•) |
| 209 | [M - •OCH₃]⁺ | Loss of the methoxy radical |
| 127 | [I]⁺ | Iodine cation |
| 113 | [M - •I]⁺ | Loss of the iodine radical |
When trans-1-iodo-2-methoxycyclohexane is synthesized, it may be part of a mixture containing the cis-isomer, starting materials, or other byproducts. HRGC-MS is the ideal technique for analyzing such mixtures. The gas chromatography component separates the different compounds based on their boiling points and interactions with the column's stationary phase. Each separated compound then enters the mass spectrometer, where its mass spectrum is recorded. This allows for the positive identification of the trans-isomer and the quantification of its purity.
Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Markers
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. pressbooks.publibretexts.org
C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of the C-H bonds in the cyclohexane (B81311) ring and the methoxy group. libretexts.org
C-O Stretching: A strong, characteristic band for the ether linkage (C-O-C) is expected in the 1070-1150 cm⁻¹ region. libretexts.org
C-I Stretching: The C-I bond vibration occurs at lower frequencies, typically in the 500-600 cm⁻¹ range of the fingerprint region.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 2950 - 2850 | C-H (sp³) stretch | Strong |
| 1450 | C-H bend (scissoring) | Medium |
| 1150 - 1070 | C-O (ether) stretch | Strong |
X-ray Crystallography for Solid-State Structure Determination (where applicable for suitable derivatives)
X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique yields precise measurements of bond lengths, bond angles, and torsional angles, confirming the absolute configuration and conformation.
While trans-1-iodo-2-methoxycyclohexane is a liquid at room temperature, it may be possible to obtain a crystal structure by cooling it to a low temperature. Alternatively, a solid derivative of the compound could be synthesized for analysis. The resulting crystal structure would definitively show whether the molecule adopts the diaxial or diequatorial conformation in the crystal lattice, providing an invaluable benchmark for comparison with the solution-state conformational preferences determined by NMR. researchgate.net
Vii. Future Directions and Emerging Research Avenues for Trans 1 Iodo 2 Methoxycyclohexane Studies
Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency
Currently, established and optimized synthetic routes specifically for trans-1-Iodo-2-methoxycyclohexane are not widely reported in the chemical literature. Future research could focus on developing efficient and environmentally benign methods for its synthesis. This could involve the exploration of various starting materials and reagent systems, with a focus on atom economy and the reduction of hazardous waste.
Table 1: Potential Synthetic Strategies for Investigation
| Synthetic Approach | Potential Reagents | Key Advantages |
| Electrophilic Iodomethoxylation of Cyclohexene (B86901) | Iodine, Methanol (B129727), Oxidizing Agent | Direct, potentially high atom economy. |
| Ring-opening of Cyclohexene Oxide | Iodide source, Methanol | Potentially high stereoselectivity. |
| Modification of trans-2-Methoxycyclohexanol (B39478) | Iodinating agents (e.g., PPh₃/I₂) | Utilizes a readily available precursor. |
Further research into these and other novel synthetic pathways could lead to scalable and cost-effective production of trans-1-Iodo-2-methoxycyclohexane, making it more accessible for further studies.
In-depth Mechanistic Investigations of Novel Transformations
The reactivity of trans-1-Iodo-2-methoxycyclohexane is largely uncharted. Future studies could delve into the mechanisms of its reactions, providing fundamental insights into its chemical behavior. The interplay between the iodo and methoxy (B1213986) functional groups in the trans-configuration on a cyclohexane (B81311) ring is of particular interest. Mechanistic studies could employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, alongside computational modeling.
Table 2: Potential Reaction Pathways for Mechanistic Scrutiny
| Reaction Type | Potential Outcome | Mechanistic Question |
| Elimination Reactions | Formation of methoxycyclohexenes | E1 vs. E2 pathways, regioselectivity. |
| Substitution Reactions | Introduction of new functional groups | SN1 vs. SN2 reactivity, neighboring group participation. |
| Radical Reactions | C-C bond formation | Initiation methods, selectivity of radical addition. |
Understanding the underlying mechanisms of these transformations will be crucial for harnessing the synthetic potential of this molecule.
Exploration of Stereoselective Reactions for Chiral Compound Synthesis
The cyclohexane ring in trans-1-Iodo-2-methoxycyclohexane possesses stereocenters, making it a potential precursor for the synthesis of chiral compounds. Future research could focus on developing stereoselective reactions that utilize this inherent chirality. This could involve the use of chiral catalysts or reagents to control the stereochemical outcome of reactions at or adjacent to the existing stereocenters. The development of such methods would be of significant interest for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. researchgate.netnih.govrsc.org
Integration of Advanced Computational Chemistry for Predictive Modeling and Rational Design
In the absence of extensive experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of trans-1-Iodo-2-methoxycyclohexane. nih.gov Density Functional Theory (DFT) and other computational methods can be used to model its conformational preferences, predict spectroscopic signatures, and calculate the activation barriers for various reaction pathways. This predictive modeling can guide experimental design, saving time and resources. Furthermore, computational tools can be used in the rational design of new reactions and catalysts specifically tailored for this substrate.
Exploiting the Iodine-Carbon Bond for New Chemical Reactivity and Catalytic Cycles
The carbon-iodine bond is a versatile functional group in organic synthesis, known for its ability to participate in a variety of coupling reactions and radical processes. mdpi.com Future research could focus on exploiting the C-I bond in trans-1-Iodo-2-methoxycyclohexane to develop new chemical transformations. This could include its use in well-established reactions like Suzuki, Sonogashira, and Heck couplings, as well as in the development of novel catalytic cycles where the iodine atom plays a key role. The presence of the neighboring methoxy group could influence the reactivity of the C-I bond, leading to unique and potentially useful chemical behavior.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing trans-1-iodo-2-methoxycyclohexane?
- Methodology :
- Elimination reactions : Dehydrohalogenation of vicinal dihalides (e.g., using NaI in acetone) can yield the trans isomer due to steric constraints during ring formation .
- Cyclization : Intramolecular nucleophilic substitution (e.g., using methoxy and iodo substituents in a pre-organized linear precursor) favors trans configurations in cyclohexanes .
- Catalytic oxidation : Advanced oxidation processes (AOPs) with metal oxides (e.g., TiO₂ or Fe₃O₄) may stabilize intermediates for regioselective iodination .
Q. How is the trans configuration of 1-iodo-2-methoxycyclohexane experimentally confirmed?
- Analytical techniques :
- NMR spectroscopy : Coupling constants (J-values) between axial-equatorial protons in the cyclohexane chair conformation distinguish trans isomers (e.g., J = 2–4 Hz for trans-1,2-disubstituted cyclohexanes) .
- X-ray crystallography : Spatial arrangement of iodine (axial) and methoxy (equatorial) groups confirms trans geometry .
- Computational modeling : Density functional theory (DFT) predicts optimized geometries and dipole moments consistent with trans configurations .
Q. What safety protocols apply to handling cyclohexane derivatives like 1-iodo-2-methoxycyclohexane?
- Guidelines :
- Use <100 mL quantities without prior PI approval; larger volumes require risk assessments .
- Employ PPE (gloves, goggles) and syringe techniques to minimize exposure to volatile iodinated compounds .
- Dispose of waste via halogen-specific protocols due to iodine’s reactivity .
Advanced Research Questions
Q. How does the trans configuration influence the compound’s reactivity in nucleophilic substitution reactions?
- Steric and electronic effects :
- The axial iodine atom in trans-1-iodo-2-methoxycyclohexane creates steric hindrance, slowing SN2 reactions compared to cis isomers .
- Methoxy groups in equatorial positions stabilize transition states via hyperconjugation, favoring SN1 mechanisms in polar solvents (e.g., DMSO) .
- Data contradiction example : Conflicting reports on reaction rates may arise from solvent polarity or impurities in starting materials; replicate studies with GC-MS purity checks (≥99%) are recommended .
Q. What computational methods predict the conformational stability of trans-1-iodo-2-methoxycyclohexane?
- Approaches :
- Molecular mechanics (MMFF94) : Estimates strain energy differences between chair, boat, and twist-boat conformers .
- Ab initio calculations (MP2/cc-pVTZ) : Quantifies axial-equatorial energy barriers (e.g., ΔG‡ ~12–15 kcal/mol for ring flipping) .
- Solvent modeling (COSMO-RS) : Predicts solvent effects on conformational equilibria (e.g., increased equatorial preference in non-polar solvents) .
Q. How can spectral data resolve ambiguities in distinguishing trans isomers from cis analogs?
- Case study :
- IR spectroscopy : Trans isomers exhibit distinct C-I stretching frequencies (500–550 cm⁻¹) due to reduced steric compression compared to cis .
- Mass spectrometry : Fragmentation patterns (e.g., loss of HI or CH₃O• radicals) differ based on substituent orientation .
- Contradiction resolution : Cross-validate with 2D NMR (NOESY) to detect through-space interactions between axial iodine and equatorial methoxy groups .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
